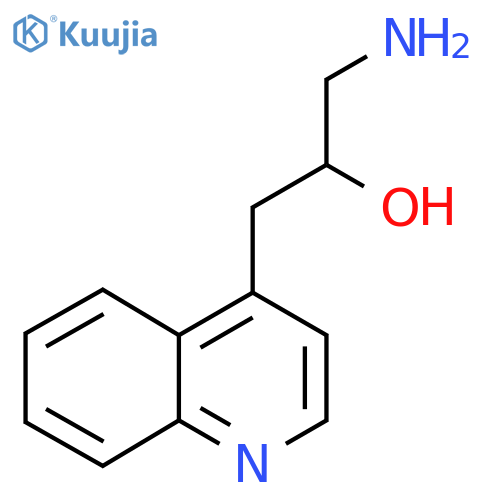Cas no 1490379-78-6 (1-Amino-3-(quinolin-4-yl)propan-2-ol)

1490379-78-6 structure
商品名:1-Amino-3-(quinolin-4-yl)propan-2-ol
1-Amino-3-(quinolin-4-yl)propan-2-ol 化学的及び物理的性質
名前と識別子
-
- 1490379-78-6
- SCHEMBL9183907
- 1-amino-3-(quinolin-4-yl)propan-2-ol
- EN300-1831245
- AKOS015326868
- 1-Amino-3-(quinolin-4-yl)propan-2-ol
-
- インチ: 1S/C12H14N2O/c13-8-10(15)7-9-5-6-14-12-4-2-1-3-11(9)12/h1-6,10,15H,7-8,13H2
- InChIKey: YLFJZJDECLAQNL-UHFFFAOYSA-N
- ほほえんだ: OC(CN)CC1C=CN=C2C=CC=CC=12
計算された属性
- せいみつぶんしりょう: 202.110613074g/mol
- どういたいしつりょう: 202.110613074g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 198
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 59.1Ų
1-Amino-3-(quinolin-4-yl)propan-2-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1831245-10g |
1-amino-3-(quinolin-4-yl)propan-2-ol |
1490379-78-6 | 10g |
$3929.0 | 2023-09-19 | ||
| Enamine | EN300-1831245-0.05g |
1-amino-3-(quinolin-4-yl)propan-2-ol |
1490379-78-6 | 0.05g |
$768.0 | 2023-09-19 | ||
| Enamine | EN300-1831245-2.5g |
1-amino-3-(quinolin-4-yl)propan-2-ol |
1490379-78-6 | 2.5g |
$1791.0 | 2023-09-19 | ||
| Enamine | EN300-1831245-0.1g |
1-amino-3-(quinolin-4-yl)propan-2-ol |
1490379-78-6 | 0.1g |
$804.0 | 2023-09-19 | ||
| Enamine | EN300-1831245-10.0g |
1-amino-3-(quinolin-4-yl)propan-2-ol |
1490379-78-6 | 10g |
$6205.0 | 2023-06-02 | ||
| Enamine | EN300-1831245-5g |
1-amino-3-(quinolin-4-yl)propan-2-ol |
1490379-78-6 | 5g |
$2650.0 | 2023-09-19 | ||
| Enamine | EN300-1831245-1g |
1-amino-3-(quinolin-4-yl)propan-2-ol |
1490379-78-6 | 1g |
$914.0 | 2023-09-19 | ||
| Enamine | EN300-1831245-0.25g |
1-amino-3-(quinolin-4-yl)propan-2-ol |
1490379-78-6 | 0.25g |
$840.0 | 2023-09-19 | ||
| Enamine | EN300-1831245-5.0g |
1-amino-3-(quinolin-4-yl)propan-2-ol |
1490379-78-6 | 5g |
$4184.0 | 2023-06-02 | ||
| Enamine | EN300-1831245-0.5g |
1-amino-3-(quinolin-4-yl)propan-2-ol |
1490379-78-6 | 0.5g |
$877.0 | 2023-09-19 |
1-Amino-3-(quinolin-4-yl)propan-2-ol 関連文献
-
Benny Danilo Belviso,Rocco Caliandro,Dritan Siliqi,Vito Calderone,Fabio Arnesano,Giovanni Natile Chem. Commun., 2013,49, 5492-5494
-
Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824
-
3. Synthesis of Cl2 induced by low energy (0–18 eV) electron impact to condensed 1,2-C2F4Cl2 moleculesMohamed Nejib Hedhili,Fabrice Bournel,Michel Tronc,Roger Azria Phys. Chem. Chem. Phys., 2002,4, 3350-3355
-
Kaiming Hou New J. Chem., 2019,43, 10826-10833
1490379-78-6 (1-Amino-3-(quinolin-4-yl)propan-2-ol) 関連製品
- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)
- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)
- 1791433-96-9(8-Fluoro-2-phenylquinazolin-4(3H)-one)
- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)
- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)
- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)
- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)
- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)
- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)
- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)
推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
